1-Methyl-4-(3-nitrophenyl)piperazine

概述

描述

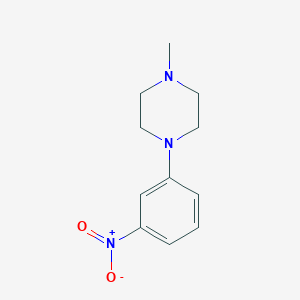

1-Methyl-4-(3-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2. It is characterized by a piperazine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the 3-position.

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-nitrophenyl)piperazine can be synthesized through a multi-step process involving the nitration of aniline derivatives followed by cyclization with piperazine. The general synthetic route involves:

Nitration: Aniline derivatives are nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Cyclization: The nitrated product is then reacted with piperazine under reflux conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and cyclization processes, optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

化学反应分析

Types of Reactions: 1-Methyl-4-(3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Reduction: 1-Methyl-4-(3-aminophenyl)piperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antimalarial Drug Development

Recent studies have highlighted the potential of piperazine derivatives, including MNPP, in developing new antimalarial agents. Research focused on optimizing the solubility and efficacy of piperazine-containing compounds has shown promising results against resistant strains of Plasmodium parasites. For instance, modifications to piperazine structures have been linked to enhanced bioavailability and reduced resistance in Plasmodium berghei models .

Key Findings :

- Piperazine moieties can enhance the aqueous solubility of quinolone-based drugs.

- Compounds with methylene linkages between piperazine and quinolone cores exhibited superior antimalarial activity.

Cancer Research

MNPP has been investigated for its potential as a Bcl-2/Bcl-xL inhibitor, which are critical targets in cancer therapy. In vitro studies have demonstrated that modifications to the nitro group and the piperazine structure can significantly influence the compound's ability to inhibit tumor growth .

Case Study :

- A study reported that derivatives of MNPP showed promising cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural modifications of MNPP can affect its biological activity. Research indicates that substituents on the piperazine ring can drastically alter the pharmacological profile of the compound.

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increased potency against malaria |

| Nitro group | Enhanced cytotoxicity in cancer cells |

| Ethylene linkage | Reduced blood stage activity |

These insights are crucial for guiding future synthetic efforts to develop more effective derivatives of MNPP.

Efflux Modulation Studies

MNPP has also been studied for its role as a P-glycoprotein (P-gp) inhibitor. P-gp is known for its role in drug resistance by effluxing therapeutic agents out of cells. Piperazine derivatives have shown potential in modulating P-gp activity, thereby enhancing the efficacy of co-administered drugs .

Neuropharmacology

The structural characteristics of MNPP suggest potential applications in neuropharmacology, particularly concerning its interactions with neurotransmitter systems. The piperazine ring is known for its ability to modulate serotonin receptors, which could lead to developments in treatments for psychiatric disorders.

作用机制

The mechanism of action of 1-Methyl-4-(3-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

- 1-Methyl-4-(4-nitrophenyl)piperazine

- 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

- 1-Methyl-4-(3-aminophenyl)piperazine

Comparison: 1-Methyl-4-(3-nitrophenyl)piperazine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

1-Methyl-4-(3-nitrophenyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a methyl group at the nitrogen atom and a nitrophenyl moiety, which significantly influences its biological activity. This article reviews the biological activities associated with this compound, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_{11}H_{14}N_{2}O_{2}

- Molecular Weight : Approximately 221.26 g/mol

- Appearance : Orange solid

- Melting Point : 105–107 °C

The structure of this compound allows for various chemical reactions, including oxidation and substitution, which can affect its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the realm of pharmacology. It has been investigated for its potential antidepressant effects and its ability to interact with neurotransmitter systems such as serotonin and norepinephrine. These interactions are crucial for its proposed antidepressant activity, as they may enhance mood regulation and alleviate symptoms of depression .

Interaction with Receptors

The compound's structural features contribute to its affinity for specific receptors. Studies have shown that it can influence various neurotransmitter systems, particularly those involving aminergic receptors, which play a critical role in mood regulation and other central nervous system functions .

Study on Antidepressant Activity

A study explored the antidepressant-like effects of this compound in animal models. The results indicated that administration of the compound led to a significant reduction in depressive-like behaviors, suggesting its potential as a therapeutic agent for treating depression. The mechanism was linked to enhanced serotonergic transmission.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated moderate cytotoxicity, indicating potential applications in oncology. The IC50 values varied among cell lines, highlighting the need for further research to understand its selectivity and efficacy against different types of cancer .

Comparative Analysis with Similar Compounds

A comparative study highlighted structural analogs of this compound, such as 1-Methyl-4-(4-nitrophenyl)piperazine and 1-Ethyl-4-(3-methyl-4-nitrophenyl)piperazine. These compounds exhibited different biological activity profiles based on their substituent variations. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Nitro group at the meta position | Potentially different receptor affinities |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Nitro group at the para position | Different biological activity profile |

| 1-Ethyl-4-(3-methyl-4-nitrophenyl)piperazine | Ethyl substitution instead of methyl | Variation in pharmacokinetics |

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity . Further studies are necessary to elucidate the precise pathways involved.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-4-(3-nitrophenyl)piperazine, and what factors influence reaction efficiency?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted nitroaniline derivatives with methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Catalysts like palladium or nickel complexes may enhance coupling efficiency in aryl-amine bond formation . Key factors include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and stoichiometric ratios of reactants. Purification via column chromatography or crystallization ensures high yields (>80%) and purity (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer: Structural characterization employs:

- NMR spectroscopy: and NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperazine methyl group at δ 2.3–2.5 ppm) .

- Elemental analysis: Matches calculated/observed C, H, N, and O percentages (e.g., CHNO requires C 59.7%, H 6.8%, N 19.0%) .

- Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 222.1) .

Q. What biological activities have been reported for this compound, and what assay methodologies are used?

- Methodological Answer: Preliminary studies on analogous nitrophenyl piperazines reveal:

- Antimicrobial activity: Tested via microdilution assays (MIC values 8–64 µg/mL against S. aureus and E. coli) using broth cultures and resazurin viability staining .

- Receptor binding: Radioligand displacement assays (e.g., dopamine D2/D3 receptors) quantify IC values using -spiperone .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC ~20 µM in HeLa cells) with dose-response curves .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For example:

- Docking: Predicts binding poses in serotonin 5-HT receptors, highlighting hydrogen bonds between the nitro group and Thr134 .

- Pharmacophore modeling: Identifies critical functional groups (e.g., nitro and methyl groups) for bioactivity using Schrödinger Suite .

- ADMET prediction: Tools like SwissADME estimate logP (2.1) and bioavailability scores to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for nitrophenyl piperazine derivatives?

- Methodological Answer: Discrepancies (e.g., variable IC values) are addressed by:

- Standardized assays: Replicating conditions (e.g., pH, serum content) across labs to reduce variability .

- Structural analogs: Synthesizing meta- vs. para-nitro isomers to isolate positional effects on activity .

- Orthogonal validation: Combining SPR (surface plasmon resonance) with functional assays (cAMP inhibition) to confirm target engagement .

Q. What are the challenges in optimizing reaction conditions for synthesizing this compound with high enantiomeric purity?

- Methodological Answer: Key challenges include:

- Chiral resolution: Using HPLC with chiral columns (e.g., Chiralpak IA) and polar mobile phases (hexane:isopropanol) to separate enantiomers .

- Catalyst design: Asymmetric catalysis with BINAP-ligated palladium to induce enantioselectivity (>90% ee) .

- Byproduct control: Monitoring nitro reduction side reactions via TLC and quenching with acetic acid to preserve yield .

Q. How do structural modifications at the nitro group position (meta vs. para) affect the physicochemical properties of methyl-nitrophenyl piperazines?

- Methodological Answer: Meta-substitution (3-nitro) vs. para (4-nitro) alters:

- Lipophilicity: logP increases by ~0.3 units for para derivatives due to symmetrical resonance stabilization .

- Solubility: Meta derivatives show higher aqueous solubility (2.1 mg/mL vs. 1.5 mg/mL) due to disrupted crystal packing .

- Bioactivity: Para-nitro analogs exhibit stronger σ-receptor binding (K = 12 nM vs. 45 nM for meta) due to optimal steric alignment .

属性

IUPAC Name |

1-methyl-4-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRKKCDXJIXWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478671 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-97-8 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。